tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate
Description
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate is a morpholine-based derivative featuring a tert-butyl carbamate group and a substituted aromatic ring with bromo and nitro functional groups. These derivatives are critical intermediates in organic synthesis, particularly in pharmaceutical research, where the bromo and nitro groups serve as handles for further functionalization via cross-coupling or reduction reactions . The tert-butyl carbamate group enhances solubility and stability during synthetic steps, making it a preferred protecting group in multistep syntheses .
Properties
Molecular Formula |
C15H19BrN2O5 |
|---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
WFQMJBVQXONRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Nitrophenyl Intermediates
Direct bromination of pre-nitrated phenyl morpholines is a common strategy. A patent by GlpBio details bromination using or in dichloromethane (DCM), achieving 70–85% yields for similar structures. Key conditions include:
Nitration of Bromophenyl Derivatives
Nitration typically follows bromination to avoid over-oxidation. A reported method uses fuming nitric acid () in sulfuric acid () at −5°C to nitrate 2-bromo-4-tert-butylphenyl morpholine, yielding 60–75% product. The nitro group’s position is controlled by the electron-withdrawing bromine, directing nitration to the para position.
tert-Butyl Esterification Techniques
Introducing the tert-butyl group requires protecting the morpholine’s amine during synthesis. Two methods dominate:
Boc Protection
Reaction with di-tert-butyl dicarbonate () in DMF, catalyzed by 4-dimethylaminopyridine (DMAP), affords the Boc-protected morpholine. Deprotection is unnecessary if the final product retains the tert-butyl group. Yields exceed 80% under optimized conditions.
Direct Esterification
Coupling the morpholine carboxylic acid with tert-butanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves 65–72% yields. This method avoids intermediate protection but requires anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
Recent patents highlight Suzuki-Miyaura coupling to assemble the bromonitrophenyl-morpholine scaffold. For example:
-
Step 1 : A boronic ester derivative of morpholine reacts with 1-bromo-4-nitrobenzene in toluene/ethanol (3:1).
-
Step 2 : Tetrakis(triphenylphosphine)palladium(0) () and potassium carbonate () facilitate coupling at 80°C for 12 hours.
-
Step 3 : The tert-butyl group is introduced post-coupling via esterification.
This method achieves 55–60% overall yield and excellent regioselectivity.
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (90:10 to 70:30) resolves intermediates, as described in a Royal Society of Chemistry protocol. The target compound elutes at (TLC, hexane/EtOAc 7:3).
Recrystallization
Recrystallization from dichloromethane/hexanes (1:5) yields pale yellow crystals with >98% purity.
Spectroscopic Data
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Morpholine Cyclization | NBS, HFIP | 68 | 95 | |
| Suzuki Coupling | Pd(PPh), KCO | 60 | 98 | |
| Direct Esterification | EDC, HOBt | 72 | 97 |
The Suzuki coupling offers scalability, while direct esterification maximizes yield for small-scale synthesis.
Challenges and Optimizations
-
Regioselectivity : Bromination and nitration compete; using HFIP as a solvent suppresses byproducts.
-
Steric Hindrance : Bulky tert-butyl groups slow morpholine ring closure. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time.
-
Purification : Co-distillation with isopropanol removes residual DMF, enhancing crystallinity .
Chemical Reactions Analysis
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that compounds similar to tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate exhibit antiviral properties. For example, studies on related compounds have demonstrated their effectiveness against various viral targets, including HIV and Hepatitis C virus. The structure-activity relationship (SAR) studies show that modifications in the nitrophenyl group can significantly affect the compound's potency against these viruses.
| Compound | Viral Target | IC50 (µM) | Toxicity CC50 (µM) |
|---|---|---|---|
| RN18 | HIV | 4.7 | 15 |
| 5a | HIV | >100 | >100 |
| 5b | HCV | 21.5 | 39 |
These findings suggest that this compound could potentially serve as a scaffold for developing new antiviral agents .
2. Inhibitors of Enzymatic Activity
The compound has been investigated for its role as a protease inhibitor. Inhibitors targeting proteases are crucial in developing treatments for diseases such as HIV and Hepatitis C. The structural features of this compound may enhance binding affinity to target enzymes, thus improving therapeutic efficacy .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
2. Chiral Synthesis
The compound's structure enables its use in asymmetric synthesis, which is vital for producing chiral drugs with specific biological activity. The incorporation of morpholine into synthetic pathways can lead to high yields of enantiomerically pure products .
Materials Science Applications
1. Polymer Chemistry
Research into polymerization processes has identified this compound as a potential monomer or additive in developing new polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength .
2. Photonic Applications
Due to its unique optical properties, this compound may also find applications in photonic devices, where its ability to absorb specific wavelengths can be utilized in sensors or light-emitting devices .
Case Studies
Case Study 1: Antiviral Development
A study focused on the development of novel antiviral agents based on the structure of this compound demonstrated promising results against Hepatitis C virus. Variants of the compound were synthesized and tested for their inhibitory effects on viral replication, leading to the identification of several lead compounds with low toxicity profiles.
Case Study 2: Synthesis of Chiral Compounds
In another research project, this compound was utilized as a key intermediate in synthesizing chiral morpholines. The process involved multiple steps of functionalization and purification, ultimately yielding compounds with significant biological activity against various targets.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Substituent Position : The position of bromo and nitro groups significantly impacts reactivity. For example, the 4-nitrophenyl derivative () is less sterically hindered than the hypothetical 2-bromo-4-nitrophenyl analog, enabling faster nucleophilic aromatic substitution .
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, making the aromatic ring more reactive toward cross-coupling (e.g., Suzuki-Miyaura) compared to bromo-only analogs .
- Steric Effects : Bromine at the ortho position (hypothetical compound) may hinder reactivity due to steric bulk, whereas para-substituted derivatives () exhibit higher synthetic versatility .
Mechanistic Insights :
- The bromo group in these compounds facilitates metal-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an amine for further derivatization .
- tert-Butyl carbamate protection remains stable under acidic and basic conditions but is cleavable via trifluoroacetic acid (TFA), enabling deprotection in late-stage syntheses .
Physicochemical and Stability Comparisons
- Solubility : Nitro-substituted derivatives (e.g., ) exhibit lower solubility in polar solvents compared to bromo analogs due to increased hydrophobicity .
- Stability : Bromine substituents enhance photostability, whereas nitro groups may render compounds sensitive to light, necessitating storage in amber containers .
- Chirality : Enantiopure derivatives like (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate () are critical for asymmetric synthesis, with optical purity >99% ee reported in pharmaceutical applications .
Research and Industrial Relevance
These compounds are pivotal in drug discovery, particularly for kinase inhibitors () and RAS-targeting therapies (). For instance, tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate serves as a precursor to elironrasib (RMC-6291), a clinical-stage RAS(ON) inhibitor . The hypothetical this compound could similarly enable dual functionalization for multitargeted drug candidates.
Biological Activity
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate (CAS Number: 1609462-13-6) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉BrN₂O₅
- Molecular Weight : 387.23 g/mol
- Structure : The compound contains a morpholine ring with a tert-butyl group and a bromo-nitrophenyl substituent, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, derivatives of nitrophenyl compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways.
Cytotoxicity and Cancer Research
Research has suggested that certain morpholine derivatives can selectively inhibit the growth of cancer cells. A study highlighted the preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts, indicating potential use in targeted cancer therapies . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.
Neuroprotective Effects
Electrophilic compounds similar to this compound have been shown to activate the Keap1/Nrf2 pathway, which is crucial for neuroprotection . This pathway helps in the induction of phase II detoxifying enzymes, potentially offering protective effects against neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various nitrophenyl derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable activity.
-
Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that morpholine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar functional groups showed significant cytotoxic effects on A549 lung cancer cells . Further studies are necessary to determine the specific effects and mechanisms of this compound.
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves multi-step functionalization of the morpholine core. Key steps include:
- Morpholine ring formation : Cyclization of ethanolamine derivatives with tert-butyl groups under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) .
- Nitrophenyl substitution : Electrophilic aromatic substitution (EAS) using bromine/nitration reagents. For example, nitration of the bromophenyl precursor with HNO₃/H₂SO₄ at 0–5°C to minimize decomposition .
- Boc protection : Use of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP to protect the morpholine nitrogen .
Critical conditions : Strict temperature control during nitration, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). This method is gold-standard for verifying stereochemistry and crystal packing .
- NMR spectroscopy : Key signals include the tert-butyl singlet (~1.4 ppm in H NMR), aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), and morpholine ring protons (δ 3.5–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 413.03 for C₁₅H₁₉BrN₂O₅⁺) .
Q. How can researchers efficiently purify this compound, and what solvents are optimal for crystallization?
- Purification : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2 v/v) to separate nitro/byproduct isomers .
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals. Tert-butyl groups enhance crystallinity due to steric bulk .
Advanced Research Questions
Q. How do competing side reactions (e.g., de-bromination or nitro reduction) impact synthesis, and how can they be mitigated?
- De-bromination : Occurs under strongly basic conditions. Mitigation: Use milder bases (e.g., NaHCO₃ instead of NaOH) and lower temperatures during coupling steps .
- Nitro reduction : May occur in the presence of reducing agents (e.g., Pd/C with H₂). Avoid by excluding reductants and using inert atmospheres during storage .
- Monitoring : Track side products via TLC (Rf differences) or LC-MS with UV detection at 254 nm (nitro group absorbance) .
Q. What computational tools can predict the compound’s physicochemical properties (e.g., collision cross-section, solubility)?
- Collision cross-section (CCS) : Predicted via ion mobility-mass spectrometry (IM-MS) algorithms. For [M+H]⁺, CCS values range ~159–162 Ų, aiding in structural validation .
- Solubility/logP : Use software like ACD/Labs or COSMOtherm to estimate partition coefficients. The tert-butyl group lowers solubility in polar solvents, requiring DMSO or DMF for biological assays .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Bromo activation : The 2-bromo substituent on the nitrophenyl ring is reactive in Pd-catalyzed couplings. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and toluene/water (3:1) at 80°C .
- Competing nitro stability : Nitro groups are typically stable under Suzuki conditions but may require protection (e.g., Boc) if undesired reduction occurs .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (bromo, nitro, tert-butyl) on biological activity?
- Analog synthesis : Replace bromo with Cl/I or nitro with CN/CF₃ to assess electronic effects. Use tert-butyl variants (e.g., methyl, cyclohexyl) to probe steric contributions .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell lines). Correlate IC₅₀ values with substituent Hammett constants or steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
